4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Preparation Methods
The synthesis of 4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-2-quinolone derivatives.
Alkylation: The 4-hydroxy-2-quinolone is alkylated at the nitrogen atom with a nonyl group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions at the quinoline ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound exhibits biological activities, making it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
4-hydroxy-1-methyl-N-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Lacks the nonyl group, resulting in different biological activities.
4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide: Contains a methoxy group and a phenyl group, leading to different chemical properties and applications.
Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: An ester derivative with distinct reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties .
Properties
Molecular Formula |
C20H28N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-N-nonyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H28N2O3/c1-3-4-5-6-7-8-11-14-21-19(24)17-18(23)15-12-9-10-13-16(15)22(2)20(17)25/h9-10,12-13,23H,3-8,11,14H2,1-2H3,(H,21,24) |
InChI Key |
VVRPAQFVMYUENL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
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